N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3S/c1-28-16-18-29(19-17-28)21-23-7-9-25(10-8-23)27-26(31)24-11-14-30(15-12-24)34(32,33)20-13-22-5-3-2-4-6-22/h2-10,13,20,24H,11-12,14-19,21H2,1H3,(H,27,31)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGGBSIQQUTXAD-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core with multiple functional groups that contribute to its biological activity. Its structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
Structural Components
- Piperidine Ring : Central to its activity, providing basic nitrogen properties.
- Phenyl Groups : Contribute to lipophilicity and interaction with biological targets.
- Sulfonamide Group : Known for antibacterial and diuretic effects.
The biological activity of this compound is primarily attributed to its interactions with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer proliferation.
- Antimicrobial Properties : Preliminary studies indicate activity against specific bacterial strains, suggesting a possible role as an antimicrobial agent.
- Antiproliferative Effects : Research has demonstrated significant antiproliferative effects on various cancer cell lines.
In Vitro Studies
In vitro studies have highlighted the compound's effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.56 | Microtubule disruption |
| U937 (Leukemia) | 0.87 | Induction of apoptosis |
| A549 (Lung) | 1.25 | Inhibition of cell cycle progression |
These findings suggest that the compound may target microtubule dynamics, similar to established chemotherapeutic agents like paclitaxel.
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound demonstrated significant cytotoxicity in MCF-7 cells. The IC50 value was notably lower than other tested compounds, indicating superior potency. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter of 15 mm for S. aureus, suggesting effective antibacterial activity. Further research is required to elucidate the exact mechanisms behind this antimicrobial action.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound uniquely combines a piperidine sulfonamide with a styryl group , whereas analogs like CHEMBL1983923 () use pyrimidine cores but retain similar styryl and piperazine motifs .
- Sulfonamide-containing analogs () demonstrate improved solubility compared to non-sulfonylated derivatives, a feature likely advantageous in the target compound .
Pharmacological Activity
While direct activity data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
- CHEMBL1983923 (): Exhibits a pKi of 6.7 against LRRK2, highlighting the importance of the styryl-piperazine motif in kinase inhibition .
- N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide (): Sulfonamide groups enhance binding to ATP pockets in kinases, suggesting the target’s sulfonylated styryl group may confer similar advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
